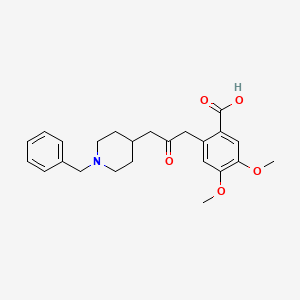
Cenicriviroc Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cenicriviroc Sulfone is a derivative of Cenicriviroc, a dual antagonist of CC-motif chemokine receptors 2 and 5 (CCR2 and CCR5). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of non-alcoholic steatohepatitis and human immunodeficiency virus (HIV) infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cenicriviroc Sulfone typically involves the oxidation of Cenicriviroc. The process begins with the preparation of Cenicriviroc, which is achieved through a series of chemical reactions involving the coupling of specific intermediates. The oxidation step to form the sulfone derivative can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cenicriviroc Sulfone undergoes various chemical reactions, including:
Oxidation: The primary reaction to form the sulfone derivative from Cenicriviroc.
Reduction: Can be reduced back to its parent compound under specific conditions.
Substitution: Can participate in nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: this compound.
Reduction: Cenicriviroc.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Cenicriviroc Sulfone exerts its effects by inhibiting the CCR2 and CCR5 receptors. These receptors are involved in the recruitment and activation of immune cells. By blocking these receptors, this compound can reduce inflammation and fibrosis. This mechanism is particularly beneficial in conditions such as non-alcoholic steatohepatitis and HIV infection, where inflammation plays a critical role .
Comparison with Similar Compounds
Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV infection.
CCX140-B: A CCR2 antagonist investigated for its potential in treating inflammatory diseases.
BMS-813160: A dual CCR2/CCR5 antagonist similar to Cenicriviroc.
Uniqueness
Cenicriviroc Sulfone stands out due to its dual antagonistic action on both CCR2 and CCR5 receptors, providing a broader range of therapeutic effects. Its ability to modulate immune responses and reduce fibrosis makes it a unique and promising compound in the treatment of inflammatory and fibrotic diseases .
Properties
IUPAC Name |
8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O5S/c1-5-7-22-49-23-24-50-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)51(47,48)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVMNAUMMNWXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)CC5=CN=CN5CCC)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
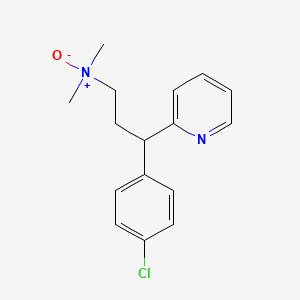
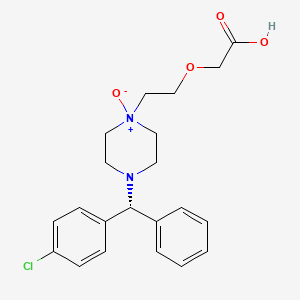
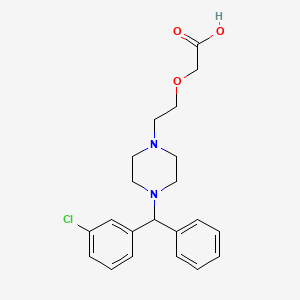
![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)
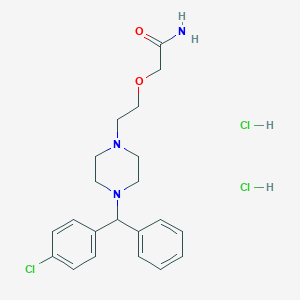
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)

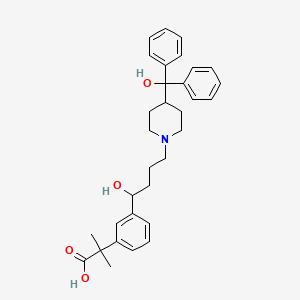

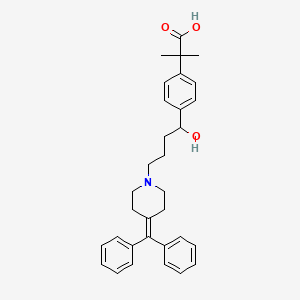
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
